1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine
Overview
Description
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques : Research includes the development of new synthetic methods for pyrano[2,3-c]pyrrole and pyrrolo[3,4-b]pyridine systems, which are structurally related to the compound (Soliman & Kappe, 1982).
Pharmacological Research : Studies have synthesized novel compounds, such as trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols, and evaluated their antinociceptive activity and opioid receptor profiles, providing insights into potential therapeutic applications (Bays et al., 1989).
Drug Design and Discovery : The compound PF-04447943, which includes the 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine moiety, has been identified as a selective PDE9A inhibitor with potential applications in treating cognitive disorders. It has shown procognitive activity in rodent models and is well-tolerated in human clinical trials (Verhoest et al., 2012).
Anticancer Activity : Certain derivatives, such as 4,5,6,7-Tetrahydrothieno-pyridine, have been synthesized and evaluated for anticancer activity. These compounds have shown promising results against different cancer cell lines (Rao, Rao, & Prasad, 2018).
Spectroscopic and Structural Investigations : Studies have also involved detailed spectroscopic and structural analysis of related compounds, such as 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These investigations help in understanding the physical and chemical properties of these compounds, which is crucial for their practical applications (Kumar et al., 2020).
Properties
IUPAC Name |
1-(oxan-4-yl)pyrrolo[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-5-13-9-12-10(1)2-6-14(12)11-3-7-15-8-4-11/h1-2,5-6,9,11H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZJZVVILJBJRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=CC3=C2C=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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